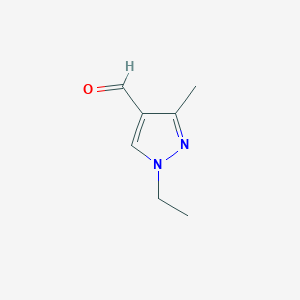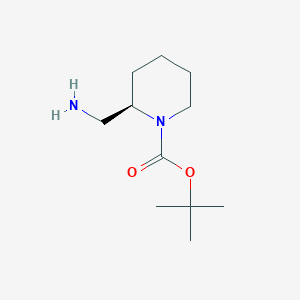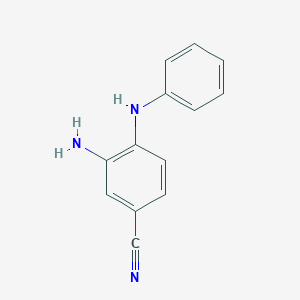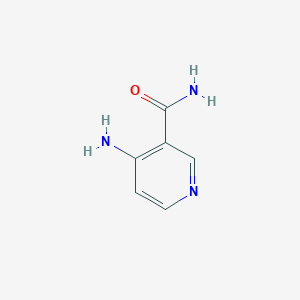
4-Amino-3-pyridinecarboxamide
概要
説明
4-Amino-3-pyridinecarboxamide is a compound with the molecular weight of 137.14 . Its IUPAC name is 4-imino-1,4-dihydro-3-pyridinecarboxamide . It is a solid at room temperature .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .Molecular Structure Analysis
The InChI code for 4-Amino-3-pyridinecarboxamide is 1S/C6H7N3O/c7-5-1-2-9-3-4 (5)6 (8)10/h1-3H, (H2,7,9) (H2,8,10) .Chemical Reactions Analysis
Research has shown that substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported .Physical And Chemical Properties Analysis
4-Amino-3-pyridinecarboxamide is a solid at room temperature .科学的研究の応用
Anti-inflammatory Applications
4-Amino-3-pyridinecarboxamide: is a pyrimidine derivative, and such compounds have been extensively studied for their anti-inflammatory properties. They are known to inhibit the expression and activities of vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them potential candidates for developing new anti-inflammatory drugs with enhanced activities and minimal toxicity.
Anticancer Targeting Agents
The pyridine scaffold, to which 4-Amino-3-pyridinecarboxamide belongs, is recognized for its medicinal attributes, particularly in anticancer therapies. Pyridine derivatives have been shown to inhibit the growth of a broad spectrum of cancer cell lines, making them valuable for cancer research and drug development .
Pharmacological Effects
Pyrimidines, including 4-Amino-3-pyridinecarboxamide , exhibit a range of pharmacological effects. They have been reported to possess antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities. This versatility is crucial for the development of new therapeutic agents .
Structure-Activity Relationships (SAR)
The study of SAR is fundamental in drug design and discovery4-Amino-3-pyridinecarboxamide can be used in SAR analysis to understand the relationship between chemical structure and biological activity, which is essential for optimizing drug efficacy and safety .
Safety and Hazards
将来の方向性
Research into therapeutic peptides, which includes compounds like 4-Amino-3-pyridinecarboxamide, has been one of the hottest topics in pharmaceutical research . Identifying new drug development frameworks for conditions associated with disrupted water and solute homeostasis will meet the urgent, unmet clinical need of millions of patients for whom no pharmacological interventions are available .
作用機序
Target of Action
4-Amino-3-pyridinecarboxamide is an amine derivative that can be used as a pharmaceutical intermediate . .
Mode of Action
It’s possible that it interacts with specific receptors or enzymes, leading to therapeutic effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Amino-3-pyridinecarboxamide are not well-documented in the available literature. These properties are crucial in determining the bioavailability of the compound. A study on pyridine carboxamide derivatives as urease inhibitors has shown promising results, indicating potential pharmacokinetic properties .
特性
IUPAC Name |
4-aminopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-5-1-2-9-3-4(5)6(8)10/h1-3H,(H2,7,9)(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDXXPVRNNRMHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60542259 | |
| Record name | 4-Aminopyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60542259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-pyridinecarboxamide | |
CAS RN |
7418-66-8 | |
| Record name | 4-Amino-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7418-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminopyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60542259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

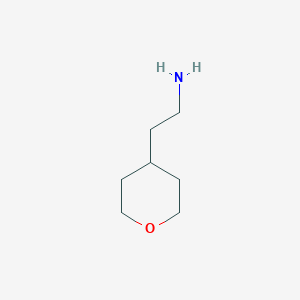
![Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B112886.png)


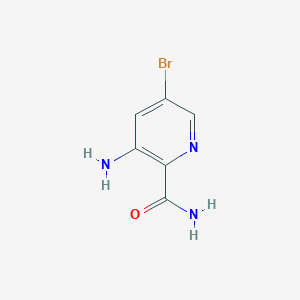

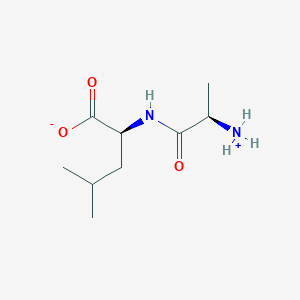
![(2's,3s)-[2-(3-Hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester](/img/structure/B112897.png)
